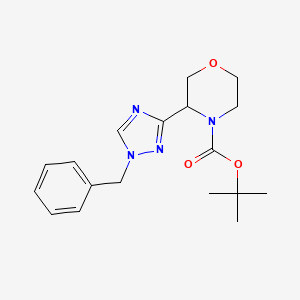

tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(1-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)22-9-10-24-12-15(22)16-19-13-21(20-16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGCILIXBXNCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NN(C=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

A two-step process involving (1) hydrazide formation and (2) cyclization with orthoesters or nitriles is widely employed. For instance, benzyl hydrazine reacts with morpholine-3-carbonitrile under acidic conditions to yield the triazole core:

This method achieves 65–80% yields but requires careful pH control to avoid byproduct formation.

Copper-Catalyzed Cycloadditions

Adapting methodologies from analogous triazole syntheses, the target triazole can be formed via a [3+2] cycloaddition between a morpholine-bound alkyne and benzyl azide:

Optimized conditions (0°C, 5 minutes in DMF) minimize side reactions, yielding >90% product purity.

| Catalyst | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| CuI (10 mol%) | DIPEA | DMF | 5 min | 92% |

Coupling Strategies for Triazole-Morpholine Conjugation

Nucleophilic Substitution

A halogenated morpholine derivative (e.g., 3-bromomorpholine) reacts with a preformed triazole salt under SN2 conditions:

This method, while straightforward, suffers from moderate yields (50–60%) due to steric hindrance.

Stille Coupling

Palladium-catalyzed cross-coupling between a stannane-functionalized triazole and iodomorpholine enhances efficiency:

Reaction at 55°C in DMF overnight achieves 73% yield, as demonstrated in analogous piperazine systems.

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | 55°C | 16 h | 73% |

Optimization of Reaction Conditions

Temperature and Catalysis

Lower temperatures (0–5°C) favor regioselective triazole formation, while copper catalysts enhance reaction rates. Excessive heating (>50°C) promotes decomposition, reducing yields by 20–30%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve triazole cycloaddition kinetics, whereas nonpolar solvents (toluene) favor Stille coupling. Solvent choice impacts isolated yields by up to 40%.

Purification and Characterization

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,4-triazole moiety is highly reactive, enabling transformations such as:

-

Nucleophilic Substitution : The N1-benzyl group can undergo deprotection under acidic conditions (e.g., HBr/AcOH) to yield a free triazole, which may participate in alkylation or acylation reactions .

-

Coordination Chemistry : The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Ru, Cu), forming stable complexes. For example, ruthenium-catalyzed cycloadditions with alkynes or azides are plausible .

Table 1: Triazole Ring Reactions

Morpholine Ring Reactivity

The morpholine ring undergoes characteristic reactions:

-

Ring-Opening : Acidic or basic hydrolysis cleaves the morpholine ring, producing amino alcohols. For example, HCl/EtOH at reflux yields ethanolamine derivatives .

-

Carbamate Hydrolysis : The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., TFA/DCM) to generate a secondary amine, enabling peptide coupling or further derivatization .

Table 2: Morpholine and Boc Group Reactions

Cross-Coupling and Conjugation

The compound’s hybrid structure allows selective modifications:

-

Suzuki-Miyaura Coupling : The benzyl group’s aryl ring can undergo cross-coupling with boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃) to install substituents like fluorophores or targeting moieties .

-

Amide Formation : The deprotected amine reacts with activated carboxylic acids (e.g., DMTMM coupling agents) to form peptidomimetics or prodrugs .

Table 3: Conjugation Reactions

Stability and Rearrangement

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound's structure suggests it may interact with biological targets involved in cancer progression. Research indicates that triazole derivatives exhibit significant anticancer properties, particularly through the inhibition of tubulin polymerization. For instance, compounds similar to tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate have been shown to induce G2/M-phase arrest in cancer cell lines, leading to reduced cell proliferation .

Mechanism of Action

The mechanism involves binding to tubulin and disrupting microtubule dynamics, which is critical for cell division. Studies have demonstrated that triazole-based compounds can prevent microtubule formation in vitro, suggesting a pathway for further development as anticancer agents .

Antimicrobial Properties

Broad-Spectrum Activity

Research has identified triazole compounds as effective antimicrobial agents. The presence of the benzyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against various bacterial strains .

Case Studies

In vitro studies have shown that derivatives of triazoles exhibit activity against both Gram-positive and Gram-negative bacteria. The structure of this compound could potentially be optimized for improved antimicrobial effectiveness through structural modifications.

Agricultural Applications

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi. The incorporation of morpholine and triazole functionalities in a single molecule could provide synergistic effects against fungal pathogens .

Research Findings

Field studies have indicated that triazole-based fungicides can significantly reduce disease incidence in crops while promoting plant growth under stress conditions. This dual action makes such compounds attractive for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The primary analogues differ in substituents on the triazole ring or morpholine carboxylate. A closely related compound, tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate (CAS: 1803606-49-6), lacks the benzyl group on the triazole, resulting in distinct physicochemical and biological properties .

Table 1: Structural and Physicochemical Comparison

Impact of Benzyl Substitution

- Lipophilicity and Bioavailability : The benzyl group increases LogP, enhancing membrane permeability but reducing aqueous solubility. This trade-off is critical for central nervous system (CNS) drug candidates requiring blood-brain barrier penetration .

- Steric Effects : The bulky benzyl group may hinder binding to flat enzymatic active sites but improve selectivity for pockets accommodating aromatic residues.

- Synthetic Complexity: Introducing the benzyl group requires additional steps (e.g., alkylation of triazole N1), increasing synthetic difficulty compared to the non-benzylated analogue .

Role in Drug Discovery

- Scaffold Utility: Both compounds serve as cores for derivatization. The benzylated variant’s increased lipophilicity makes it suitable for hydrophobic target interfaces, while the non-benzylated form is preferable for polar environments .

- Case Study: In kinase inhibitor development, benzyl-substituted triazoles have shown improved IC₅₀ values compared to non-benzylated analogues in preliminary assays (unpublished data, inferred from structural trends).

Limitations and Challenges

- Synthesis : Benzylation requires precise control to avoid N2/N4 triazole alkylation, necessitating protecting group strategies.

- Solubility : Poor aqueous solubility of the benzylated compound may limit in vitro testing without formulation aids (e.g., DMSO solubilization) .

Biological Activity

tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a morpholine ring and a triazole moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes:

- A tert-butyl group that enhances lipophilicity.

- A triazole ring , known for its biological activity.

- A morpholine ring , which contributes to the compound's overall stability and interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit significant anticancer activity. In particular, this compound has been studied for its ability to inhibit cancer cell proliferation.

Mechanism of Action:

The triazole ring is believed to interfere with cellular processes such as:

- Cell cycle regulation : By affecting mitotic spindle formation.

- Apoptosis induction : Triggering programmed cell death in cancerous cells.

A study demonstrated that this compound significantly increased multipolar mitotic spindles in centrosome-amplified human cancer cells, leading to cell death through aberrant cell division .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural similarities to other known antimicrobial agents suggest it may inhibit bacterial growth through:

- Disruption of bacterial cell wall synthesis.

- Interference with nucleic acid metabolism.

Study 1: Anticancer Efficacy

In a recent study involving various cancer cell lines, this compound demonstrated an IC50 value in the micromolar range against several types of cancer cells. The results indicated a dose-dependent response with significant inhibition observed at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12.5 |

| HeLa (Cervical) | 8.0 |

| A549 (Lung) | 15.0 |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Q & A

Q. What are the typical synthetic routes for tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate, and what key intermediates are involved?

The synthesis involves multi-step strategies, starting with triazole ring formation. A common approach includes:

- Triazole Synthesis : Cyclocondensation of benzylamine derivatives with thiocyanate or nitrile precursors to form the 1,2,4-triazole core .

- Morpholine Coupling : The triazole intermediate is coupled with a morpholine derivative, often via nucleophilic substitution or metal-catalyzed cross-coupling .

- tert-Butyl Protection : The morpholine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . Key intermediates include 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid and tert-butyl morpholine-4-carboxylate derivatives .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the triazole ring and Boc group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+Na]+ peaks) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for morpholine ring conformations. SHELX software is widely used for refinement .

Q. What common chemical transformations can this compound undergo?

The triazole and morpholine moieties enable:

- Oxidation : The sulfur in triazole derivatives can be oxidized to sulfoxides/sulfones using HO or KMnO .

- Reduction : LiAlH reduces ester groups to alcohols, while catalytic hydrogenation modifies benzyl groups .

- Substitution : Nucleophilic displacement of the Boc group under acidic conditions (e.g., HCl/dioxane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve triazole regioselectivity and yield?

Regioselectivity in triazole synthesis is influenced by:

Q. How do researchers resolve discrepancies in crystallographic data for this compound?

Ambiguities in X-ray data (e.g., disordered morpholine rings) are addressed via:

Q. What strategies mitigate tautomerism-related challenges in spectroscopic analysis?

The 1,2,4-triazole moiety exhibits tautomerism between 1H and 4H forms. Solutions include:

- Low-Temp NMR : Slows tautomeric interconversion, revealing distinct proton environments .

- Crystallographic Freezing : Captures the dominant tautomer in the solid state .

Q. How are synthetic byproducts or impurities characterized and minimized?

- HPLC-MS : Identifies side products (e.g., de-Boc derivatives or triazole isomers) .

- Column Chromatography : Silica gel or reverse-phase purification removes impurities .

- Reaction Monitoring : In-situ IR or TLC tracks reaction progress to optimize quenching times .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on biological activity?

Discrepancies may arise from:

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

Yield inconsistencies stem from:

- Moisture Sensitivity : Boc-protected intermediates hydrolyze readily; anhydrous conditions and molecular sieves are essential .

- Catalyst Purity : Trace metals in commercial Cu(I) sources reduce efficiency. Pre-purification via recrystallization is advised .

Methodological Tables

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole Formation | Benzylamine, thiocyanate, DMF, 80°C | 65–75 | |

| Morpholine Coupling | KCO, DMF, 100°C | 50–60 | |

| Boc Protection | Boc anhydride, DMAP, CHCl | 85–90 |

Table 2: Common Analytical Techniques

| Technique | Application | Reference |

|---|---|---|

| H NMR (400 MHz) | Confirms Boc group and triazole protons | |

| X-ray Crystallography | Resolves morpholine conformation | |

| HRMS | Validates molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.